3,4-O-Isopropylidene-D-mannitol

Catalog No.
S1548904
CAS No.
3969-84-4
M.F
C9H18O6
M. Wt
222.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-O-Isopropylidene-D-mannitol

CAS Number

3969-84-4

Product Name

3,4-O-Isopropylidene-D-mannitol

IUPAC Name

1-[5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C9H18O6/c1-9(2)14-7(5(12)3-10)8(15-9)6(13)4-11/h5-8,10-13H,3-4H2,1-2H3

InChI Key

YCOMFYACDCWMMD-UHFFFAOYSA-N

SMILES

CC1(OC(C(O1)C(CO)O)C(CO)O)C

Canonical SMILES

CC1(OC(C(O1)C(CO)O)C(CO)O)C

3,4-O-Isopropylidene-D-mannitol is a derivative of D-mannitol, a sugar alcohol. It is a white crystalline solid []. This compound finds application primarily as a biochemical reagent in life science research [].


Molecular Structure Analysis

  • Core Structure: The core structure is based on D-mannitol, a six-carbon sugar alcohol with a polyol (multiple hydroxyl) group arrangement.
  • Isopropylidene Group: An isopropylidene group (C3H6) is attached between the 3rd and 4th carbon atoms of the mannitol backbone through a cyclic ether linkage (O-C-C-O). This creates a five-membered ring structure [].

This modification with the isopropylidene group protects the hydroxyl groups at the 3rd and 4th positions of mannitol, making them less reactive compared to the other hydroxyl groups. This selective protection allows for further chemical modifications at specific sites on the molecule [].


Chemical Reactions Analysis

  • Synthesis: The exact synthesis pathway might vary depending on the manufacturer, but it likely involves the reaction of D-mannitol with acetone in the presence of an acid catalyst to form the isopropylidene derivative [].
  • Deprotection: The isopropylidene group can be removed under acidic conditions, regenerating the free hydroxyl groups at the 3rd and 4th positions of the mannitol backbone. This allows for further functionalization at these specific sites [].

For specific reaction mechanisms and detailed balanced equations, refer to specialized organic chemistry resources.


Physical And Chemical Properties Analysis

  • Melting Point: 86 °C []
  • Molecular Weight: 222.24 g/mol []
  • Solubility: Soluble in water, methanol, and dimethylformamide []
  • Stability: Stable under normal storage conditions []

3,4-O-Isopropylidene-D-mannitol itself doesn't have a known biological function. However, it serves as a valuable precursor for the synthesis of various carbohydrate derivatives with specific functionalities. These derivatives can then be used to study various biological processes, such as carbohydrate metabolism, enzyme function, and protein-carbohydrate interactions [].

XLogP3

-2.1

Wikipedia

(1R)-1-[(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Dates

Modify: 2023-08-15

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